1,1,1,3,4,4,6-Heptachlorohexane

Description

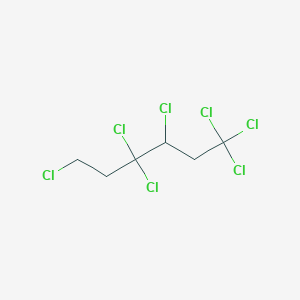

1,1,1,3,4,4,6-Heptachlorohexane is a chlorinated alkane with seven chlorine atoms substituted at positions 1, 1, 1, 3, 4, 4, and 6 on a six-carbon chain. These compounds are typically synthesized for industrial or pesticidal applications, though environmental persistence and toxicity are major concerns. This article compares its inferred properties and behavior with structurally similar compounds, leveraging data from analogous chlorinated substances.

Properties

CAS No. |

63745-66-4 |

|---|---|

Molecular Formula |

C6H7Cl7 |

Molecular Weight |

327.3 g/mol |

IUPAC Name |

1,1,1,3,4,4,6-heptachlorohexane |

InChI |

InChI=1S/C6H7Cl7/c7-2-1-5(9,10)4(8)3-6(11,12)13/h4H,1-3H2 |

InChI Key |

HOJQNYFYVUWODX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(C(CC(Cl)(Cl)Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism and Selectivity

The reaction typically employs molecular chlorine (Cl₂) under ultraviolet (UV) irradiation or thermal initiation. The process proceeds via a chain mechanism:

- Initiation : Cl₂ → 2Cl-

- Propagation :

- Cl- + C₆H₁₄ → C₆H₁₃- + HCl

- C₆H₁₃- + Cl₂ → C₆H₁₃Cl + Cl-

- Termination : Radical recombination.

The selectivity for tertiary and secondary C-H bonds over primary positions (approximate ratio 5:3:1) complicates the synthesis of this compound, as the hexane backbone lacks tertiary carbons. To overcome this, high chlorine stoichiometry and extended reaction times are employed, though over-chlorination risks forming perchlorinated byproducts.

Catalytic Enhancements

Iron pentacarbonyl (Fe(CO)₅) has been reported to modulate radical pathways in chlorination reactions. In a related synthesis of 1,1,1,3,3,5,5-heptachlorohexane, Fe(CO)₅ catalyzed the reaction of propene with chlorine donors in N,N-dimethylformamide (DMF) at 130°C, yielding the target compound in 1.5 hours. While this method targets a different isomer, it demonstrates the potential for transition metal catalysts to enhance chlorination efficiency.

Stepwise Substitution via Haloalkane Intermediates

A more controlled strategy involves sequential substitution of pre-functionalized hexane derivatives.

Wurtz Coupling of Chlorinated Propanes

The Wurtz reaction, which couples alkyl halides with metallic sodium, offers a pathway to construct the hexane skeleton while introducing chlorine substituents. For example:

$$ 2 \text{CH}2\text{Cl-CHCl-CH}2\text{Cl} + 2 \text{Na} \rightarrow \text{C}6\text{H}7\text{Cl}_7 + 2 \text{NaCl} $$

This approach, adapted from hexane synthesis methods, requires rigorously anhydrous conditions and dry ether solvents. Challenges include controlling the coupling regiochemistry and minimizing elimination side reactions.

Nucleophilic Substitution in Polyhalogenated Intermediates

Starting from 1,3,4-trichlorohexane, successive nucleophilic substitutions could theoretically introduce additional chlorine atoms. However, steric hindrance and the poor leaving-group ability of chloride ions limit this method's practicality. Alternative leaving groups (e.g., bromine) may improve reactivity, as seen in cyclohexanol synthesis protocols.

Solvent Effects and Reaction Optimization

The choice of solvent critically influences reaction kinetics and selectivity:

Data synthesized from Refs,, and.

Byproduct Analysis and Yield Optimization

Industrial-scale production must address byproduct formation:

Common Byproducts

Chemical Reactions Analysis

1,1,1,3,4,4,6-Heptachlorohexane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This can lead to the formation of hydroxylated or alkoxylated derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce partially dechlorinated products.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound, leading to the formation of chlorinated carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with NaOH can yield hexachlorocyclohexanol, while reduction with LiAlH4 can produce hexachlorocyclohexane.

Scientific Research Applications

1,1,1,3,4,4,6-Heptachlorohexane has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of chlorination on the chemical reactivity and stability of hydrocarbons. Researchers investigate its behavior in various chemical reactions to understand the influence of multiple chlorine substituents.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It serves as a reference compound in toxicological studies to assess the impact of chlorinated hydrocarbons on living organisms.

Medicine: Although not widely used in medicine, its derivatives are explored for potential therapeutic applications, such as anticancer agents or enzyme inhibitors.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chlorinated compounds, which are employed in the production of pesticides, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,1,1,3,4,4,6-Heptachlorohexane involves its interaction with biological molecules, primarily through its chlorine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other cellular components, leading to alterations in their structure and function. This can result in enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress.

The molecular targets of this compound include enzymes involved in detoxification processes, such as cytochrome P450 enzymes, and proteins that regulate cell growth and apoptosis. The compound’s high chlorination level enhances its lipophilicity, allowing it to accumulate in lipid-rich tissues and exert prolonged biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Physical Properties

Key Observations :

- Chlorination Pattern : The branched substitution in this compound contrasts with the symmetrical 1,1,1,2,2,2 pattern in hexachloroethane. This asymmetry may reduce crystallinity compared to hexachloroethane.

- Cyclic vs. Linear : Cyclic compounds like α-HCH exhibit higher thermal stability (e.g., boiling point 323°C) due to ring strain and intermolecular interactions, whereas straight-chain analogs like heptachlorohexane likely have lower melting points.

- Reactivity : Heptachlor epoxide’s epoxide group increases reactivity (e.g., susceptibility to hydrolysis), while fully chlorinated alkanes like hexachloroethane are more chemically inert.

Environmental and Toxicological Profiles

Table 2: Toxicity and Environmental Impact

Key Observations :

- Persistence : Chlorinated alkanes and cyclic compounds resist degradation. Heptachlorohexane’s branched structure may slow microbial breakdown compared to α-HCH.

- Toxicity Mechanisms : Chlorinated compounds often target lipid-rich tissues. α-HCH’s endocrine effects suggest heptachlorohexane could similarly interfere with hormone systems.

Industrial and Functional Comparisons

- Hexachloroethane : Historically used in smoke screens and lubricants due to stability . Its symmetrical structure aids crystallization, unlike heptachlorohexane.

- Heptachlor Epoxide : A metabolite of heptachlor, it forms through environmental oxidation . Its epoxide group enhances reactivity, unlike fully substituted alkanes.

- α-HCH : Used in pesticides, its cyclic structure improves volatility compared to straight-chain analogs, affecting environmental distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.